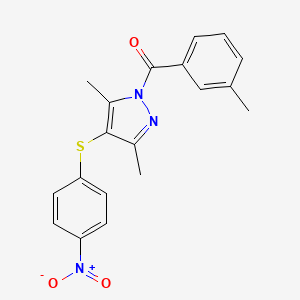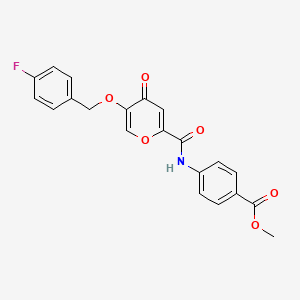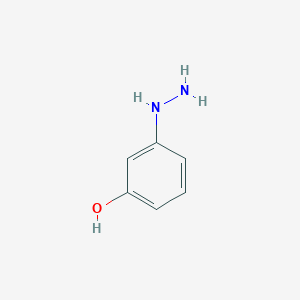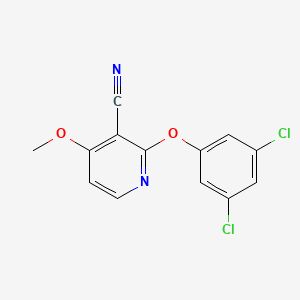
1-(2-Cyanopropyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2,3-disubstituted pyrrolidines and piperidines, which could include compounds similar to 1-(2-Cyanopropyl)piperidine-3-carboxylic acid, has been achieved through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, introducing iodine at the previously unfunctionalized 3-position, and allowing for different substituents to be introduced at C-2 (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-Cyanopropyl)piperidine-3-carboxylic acid, such as diastereomeric complexes with tartaric acid, has been characterized using single-crystal X-ray analysis, FTIR, and NMR spectroscopies, alongside DFT calculations, showing distinct molecular interactions and conformations (Bartoszak-Adamska et al., 2011).
Chemical Reactions and Properties
The reaction of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid with other chemicals has been studied, such as its formation of hydrogen-bonded complexes with 2,6-dichloro-4-nitrophenol, demonstrating specific interactions and aggregate formations crucial for understanding its chemical behavior (Anioła et al., 2016).
Physical Properties Analysis
The synthesis and characterization of compounds related to 1-(2-Cyanopropyl)piperidine-3-carboxylic acid involve understanding their physical properties through spectroscopic methods (FT-IR, NMR) and X-ray diffraction, providing insights into their stability and molecular conformation (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid derivatives, such as their antiradical activity, have been investigated, highlighting the importance of substituent effects on the heterocycle's reactivity and potential applications in medicinal chemistry (Tirzite et al., 2002).
Scientific Research Applications
Structural and Spectroscopic Studies
1-(2-Cyanopropyl)piperidine-3-carboxylic acid and its derivatives are extensively studied in structural chemistry. For instance, the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid has been characterized through X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations. These studies provide insights into the molecular structure, chemical properties, and potential applications in material science (Bartoszak-Adamska et al., 2011).
Inhibitors in Medicinal Chemistry
Compounds containing 1-(2-Cyanopropyl)piperidine-3-carboxylic acid have been found effective as inhibitors of matrix metalloproteinases (MMPs). These inhibitors demonstrate low nanomolar potency and selectivity, hinting at their potential in therapeutic applications, particularly in treating conditions involving MMPs (Pikul et al., 2001).
Synthesis and Theoretical Studies
The synthesis and theoretical studies of derivatives of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid, such as nipecotic acid, have been explored. These studies include the formation of hydrogen-bonded complexes, which are significant in understanding the chemical behavior and potential applications in synthesis and catalysis (Anioła et al., 2016).
Catalysis
Derivatives of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid have been used in the synthesis of various organic compounds. For example, Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as catalysts in the synthesis of certain organic compounds, demonstrating the potential of these derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Organic Synthesis
The compound and its derivatives are used in the organic synthesis of various heterocyclic compounds. This includes the synthesis of piperidines and pyrrolidines, which are crucial in the development of pharmaceuticals and other organic materials (Boto et al., 2001).
Electrochemical Studies
The electrochemical properties of nitriles of 1-(2-Cyanopropyl)piperidine-3-carboxylic acid derivatives have been studied, revealing their potential in electrochemical applications, particularly in the context of cardiovascular activity (Krauze et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for “1-(2-Cyanopropyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are important for designing drugs and play a significant role in the pharmaceutical industry . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . It covers recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
properties
IUPAC Name |
1-(2-cyanopropyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBUXOUCINMUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC(C1)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanopropyl)piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)


![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)






![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)

